![molecular formula C16H14ClN5O B2916150 6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 644959-89-7](/img/structure/B2916150.png)
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine” is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The “4-phenoxyphenyl” part suggests the presence of a phenyl (benzene) ring attached to the triazine ring through an oxygen atom . The “chloromethyl” group (-CH2Cl) is a common functional group in organic chemistry .
Molecular Structure Analysis
Triazines are planar molecules and are aromatic. They have a conjugated system of alternating single and double bonds, which allows for resonance . The presence of the phenyl and chloromethyl groups will likely affect the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
Triazines can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and addition-elimination reactions . The reactivity can be influenced by the attached substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the exact placement and identity of functional groups, and the presence of any charges or polar bonds .Scientific Research Applications
Antibacterial and Antifungal Applications
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine derivatives have demonstrated significant antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria, including Gram-positive (Staphylococcus aureus, Streptococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa), as well as against fungal strains (Candida albicans, Aspergillus fumigate, Aspergillus flavus) (Kushwaha & Sharma, 2022).
Polymer Chemistry
In polymer chemistry, derivatives of 1,3,5-triazine, a category to which 6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine belongs, have been employed in the synthesis of various polymers. For instance, the condensation polymerization of triazine derivatives can result in the formation of resins with potential applications in materials science (Ninagawa et al., 1979).
Photochemistry and Photophysics
In the field of photochemistry and photophysics, certain 1,3,5-triazine derivatives are utilized as photoacid generators in photoresist formulations. These compounds undergo photolysis, which is a crucial step in the photochemical processes used in various industrial applications (Pohlers et al., 1997).
High-Performance Polymers
The compound has been used in the synthesis of aromatic polyamides incorporating phenyl-1,3,5-triazine moieties. These polymers are characterized by high thermal stability, solubility in organic solvents, and good mechanical properties, making them suitable for high-performance applications (Yu et al., 2012).
Nanofiltration Membrane Development
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine derivatives have been used in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and are effective for the treatment of dye solutions, demonstrating potential for environmental and industrial water purification applications (Liu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(chloromethyl)-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c17-10-14-20-15(18)22-16(21-14)19-11-6-8-13(9-7-11)23-12-4-2-1-3-5-12/h1-9H,10H2,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCTXPPPWGWGJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC(=NC(=N3)N)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.